N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide
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Overview
Description
N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiophene-2-carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 3-(trifluoromethyl)benzylamine with thiophene-2-carboxylic acid chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
N-{[3-(trifluoromethyl)phenyl]methyl}thiophene-2-carboxamide stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets . This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H10F3NOS |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H10F3NOS/c14-13(15,16)10-4-1-3-9(7-10)8-17-12(18)11-5-2-6-19-11/h1-7H,8H2,(H,17,18) |
InChI Key |
LRURDQBHKSXHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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